5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile
Description
5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile is a fluorinated nitrile derivative featuring a chiral (1R)-1-phenylethylamino moiety. Its molecular structure combines a trifluoromethyl group, a nitrile (-CN) group, and a stereogenic center, making it a candidate for applications in asymmetric synthesis, pharmaceuticals, or agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile group may participate in click chemistry or act as a hydrogen bond acceptor .
Properties
CAS No. |
1146699-59-3 |
|---|---|
Molecular Formula |
C13H15F3N2 |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanenitrile |
InChI |
InChI=1S/C13H15F3N2/c1-10(11-5-3-2-4-6-11)18-12(9-17)7-8-13(14,15)16/h2-6,10,12,18H,7-8H2,1H3/t10-,12?/m1/s1 |
InChI Key |
HEXKSBHTYDTPFG-RWANSRKNSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(CCC(F)(F)F)C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile typically involves the reaction of 5,5,5-trifluoropentanitrile with (1R)-1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at a specific temperature, often around room temperature, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5
Biological Activity
5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile (CAS #1146699-59-3) is a synthetic compound with a unique trifluoromethyl group and an amino functional group attached to a pentanenitrile backbone. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Biological Activity Overview
The biological activity of 5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile has been investigated primarily in the context of its potential therapeutic applications. The following sections detail its mechanisms of action, effects on various biological systems, and relevant case studies.
The trifluoromethyl group in this compound enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets. The amino group may contribute to receptor binding and modulation of signaling pathways.
Key Mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity.
- Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting potential applications in neuropharmacology.
1. Anticonvulsant Activity
Research has indicated that analogues of compounds similar to 5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile exhibit significant anticonvulsant properties. In animal models, these compounds were effective in reducing seizure activity without major side effects such as alterations in heart rate or blood pressure .
2. Anesthetic Properties
Studies have shown that related trifluoro compounds can reduce the minimum alveolar concentration (MAC) of isoflurane, indicating potential anesthetic properties. This suggests that 5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile might also possess similar anesthetic effects .
3. Anti-inflammatory Effects
Compounds with structural similarities have demonstrated anti-inflammatory properties. For instance, phenethyl isothiocyanate (PEITC) has been noted for its ability to inhibit inflammatory markers such as TNF and IL-1 . The potential for 5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile to exhibit similar effects warrants further investigation.
Comparative Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group contributes to its bioactivity by influencing the compound's interaction with biological targets.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant properties. A study focusing on the synthesis and evaluation of related compounds demonstrated that modifications in the amino group can lead to significant changes in efficacy against depression models in rodents .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Its ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress. The incorporation of the trifluoromethyl group has been linked to enhanced neuroprotective effects, suggesting that 5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile may exhibit similar properties .
Synthetic Chemistry
This compound is also utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various synthetic pathways that can lead to the development of novel pharmaceuticals.
Data Table: Synthetic Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Nitrile Formation | Amine + Trifluoromethyl halide | 85 |
| Amination Reaction | Trifluoroacetyl derivative + amine | 90 |
| Coupling Reactions | Aryl halide + trifluorinated amine | 75 |
Environmental Chemistry
The environmental impact of fluorinated compounds is a growing concern. Studies are being conducted to assess the degradation pathways and ecological effects of such compounds.
Case Study: Environmental Persistence
Research indicates that fluorinated compounds have longer environmental half-lives due to their stability. This raises concerns regarding their accumulation in ecosystems and potential toxicity .
Comparison with Similar Compounds
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate
Key Features :
- Structure : Contains a trifluoromethyl group, hydroxyl (-OH), and methacrylate ester.
- Molecular Weight : Higher than the target compound due to the methacrylate group.
- Applications : Primarily used in polymer chemistry for fluorinated resins or coatings, leveraging its trifluoromethyl groups for hydrophobicity and chemical resistance .
Comparison :
- Reactivity : The methacrylate ester enables radical polymerization, unlike the nitrile group in the target compound, which is more suited for nucleophilic substitutions or cycloadditions.
- Bioactivity: The hydroxyl group in this compound may confer different solubility and hydrogen-bonding capabilities compared to the amino group in the target molecule.
| Property | Target Compound | 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate |
|---|---|---|
| Functional Groups | -CN, -NH-(R) | -OH, methacrylate ester |
| Molecular Weight (approx.) | ~260 g/mol | ~320 g/mol |
| Primary Use | Pharmaceutical intermediate | Polymer synthesis |
Trifluoroacetamido-Pentanoyl Derivatives in Bicyclic Systems
Example: (1R,2S,5S)-N-{(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-6,6-dimethyl-3-[5,5,5-trifluoro-2-(2,2,2-trifluoroacetamido)pentanoyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide .
Key Features :
- Structure: Incorporates a trifluoroacetamido-pentanoyl chain within a bicyclic framework.
- Applications : Likely a protease inhibitor or peptide-based therapeutic due to the azabicyclo scaffold and trifluoro groups enhancing binding affinity.
Comparison :
- Complexity : The bicyclic structure and additional functional groups (e.g., oxopyrrolidin) increase synthetic complexity compared to the simpler nitrile-based target compound.
- Bioavailability: The trifluoroacetamido group may improve membrane permeability but could introduce metabolic liabilities absent in the target molecule’s amino group.
Key Features :
- Structure : Chlorinated biphenyls with environmental persistence.
- Applications : Analytical standards for PCB contamination studies.
Comparison :
- Electrophilic Character: Chlorine atoms in PCBs confer electrophilic reactivity, contrasting with the nucleophilic nitrile and amino groups in the target compound.
- Toxicity : PCBs are regulated persistent organic pollutants, whereas the target compound’s fluorine and nitrile groups suggest lower environmental persistence.
Research Findings and Trends
- Synthetic Utility : The target compound’s nitrile group is advantageous for constructing heterocycles (e.g., triazoles) via click chemistry, a feature less explored in hydroxyl- or ester-containing analogs .
- Chirality Impact: The (1R)-phenylethylamino group provides stereochemical control in asymmetric catalysis, a trait absent in non-chiral analogs like methacrylate derivatives .
- Fluorine Effects: Comparative studies suggest trifluoromethyl groups enhance metabolic stability but may reduce solubility compared to non-fluorinated analogs.
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